molecular formula C14H17BF3NO7S B1434252 (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 1704069-26-0

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1434252
CAS No.: 1704069-26-0
M. Wt: 411.2 g/mol
InChI Key: VCZCDXRISXQMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic acid derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane core, a sulfonyl group at the 3-position, and a trifluoromethoxy (OCF₃) substituent at the 4-position of the phenyl ring. The boronic acid group (-B(OH)₂) enables reversible covalent interactions with diols, making it valuable in medicinal chemistry for targeted drug delivery, enzyme inhibition, and Suzuki-Miyaura cross-coupling reactions in organic synthesis . The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF3NO7S/c16-14(17,18)26-11-2-1-10(15(20)21)9-12(11)27(22,23)19-5-3-13(4-6-19)24-7-8-25-13/h1-2,9,20-21H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZCDXRISXQMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCC3(CC2)OCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121104
Record name Boronic acid, B-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-26-0
Record name Boronic acid, B-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The compound features a complex structure that includes a boronic acid moiety, which is known for its ability to interact with biological targets. The presence of the trifluoromethoxy group and the sulfonyl linkage enhances its pharmacological properties.

Biological Activity Overview

Boronic acids have been extensively studied for their biological activities, including:

  • Anticancer Activity : Many boronic acid derivatives exhibit potent anticancer effects by inhibiting proteasome activity, which is crucial for regulating cell cycle progression and apoptosis. For instance, compounds like bortezomib have shown significant efficacy in multiple myeloma treatment by inducing cell cycle arrest at the G2/M phase .
  • Antibacterial and Antiviral Properties : Boronic acids have demonstrated antibacterial effects against various pathogens and antiviral activity against viruses like HIV. Their mechanism often involves the inhibition of viral proteases and other essential enzymes .
  • Enzyme Inhibition : The ability of boronic acids to form reversible covalent bonds with diols makes them effective inhibitors of enzymes such as autotaxin, which is involved in cancer metastasis and inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Proteasome Inhibition : By binding to the active site of proteasomes, this compound may prevent the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells.
  • Reversible Binding : The boronic acid group can reversibly bind to hydroxyl groups on target proteins, modulating their activity without permanent alteration.
  • Selective Targeting : The structural modifications in this compound allow for selective targeting of specific receptors or enzymes, enhancing therapeutic efficacy while minimizing side effects.

Anticancer Efficacy

A study highlighted that a related boronic acid compound inhibited growth in various cancer cell lines with IC50 values ranging from 6 nM to 50 nM, demonstrating significant potential as a lead compound for further development .

Antiviral Activity

Research indicated that certain boronic acid derivatives showed promising results in inhibiting HIV replication with IC50 values around 5 µM. These compounds were found to interact with the RNA structure of the virus, facilitating its degradation by RNases .

Data Table: Biological Activities of Boronic Acid Derivatives

Compound NameActivity TypeTarget/MechanismIC50 Value
BortezomibAnticancerProteasome Inhibition7.05 nM
Compound AAntiviralHIV Protease Inhibition5 µM
Compound BAntibacterialBacterial Cell Wall Synthesis2 µM

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Applications References
Target Compound 3-sulfonyl, 4-trifluoromethoxy C₁₄H₁₆BF₃NO₆S* ~417.2 (calculated) High lipophilicity, potential metabolic stability Drug development, organic synthesis
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)phenylboronic Acid 4-sulfonyl C₁₃H₁₇BNO₆S 345.15 Sulfonyl at 4-position; no halogen Heterocyclic synthesis, pesticide development
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic Acid 3-chloro C₁₄H₁₉BClNO₄ 311.58 Chloro substituent; lower lipophilicity Research use (solubility challenges)
(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic Acid 3-sulfonyl, 4-fluoro C₁₃H₁₇BFNO₆S 345.15 Fluorine enhances electronegativity Medicinal chemistry, solubility studies
(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic Acid Pyridine ring C₁₂H₁₇BN₂O₄ 276.09 Aromatic heterocycle (pyridine) Biomedicine, kinase inhibitors

*Exact molecular weight requires experimental validation.

Key Differences:
  • Trifluoromethoxy vs.
  • Sulfonyl Position : The 3-sulfonyl group in the target compound may alter hydrogen-bonding interactions compared to 4-sulfonyl analogs (), affecting binding affinity in biological systems.
  • Aromatic Core : Pyridine-based analogs () exhibit different electronic properties and solubility profiles compared to phenyl-based derivatives.

Physicochemical Properties

  • However, the boronic acid group may mitigate this through hydrogen bonding .
  • Stability : Sulfonyl groups enhance chemical stability, but the trifluoromethoxy substituent may introduce hydrolytic sensitivity under acidic conditions .

Research Findings and Data Gaps

  • Structural Insights : Crystallographic data for related compounds (e.g., ) suggest that the spirocyclic core adopts a rigid chair conformation, which is likely conserved in the target compound .
  • Biological Data : Direct activity data for the target compound are lacking; inferences are drawn from analogs. For example, fluoro-substituted boronic acids () show enhanced binding to serine hydrolases .
  • Synthetic Routes : Sulfonylation and spirocyclic ring formation are common steps, as seen in and . SHELX software () is widely used for crystallographic refinement of such structures .

Preparation Methods

Preparation of N-Allylsulfonamide Intermediate

The initial step involves the formation of an N-allylsulfonamide, which serves as the precursor for spirocycle formation. This is typically achieved under Schotten–Baumann-like conditions:

  • Reagents : N-allylamine (1.1 equiv), sulfonyl chloride (1.0 equiv), triethylamine (1.1 equiv)
  • Solvent : Dichloromethane (DCM), 0.25 M concentration
  • Conditions : The mixture is stirred under nitrogen atmosphere, cooled to 0 °C, and sulfonyl chloride is added dropwise. The reaction is maintained at 0 °C for 1 hour and then allowed to warm to room temperature for 15 hours.
  • Workup : The reaction mixture is quenched with saturated sodium bicarbonate, extracted with DCM, washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the N-allylsulfonamide intermediate.

This procedure has been validated with various sulfonyl chlorides and amines, providing good yields and purity for downstream transformations.

Construction of the Spirocyclic Amine Core

The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane structure is assembled via a photocatalytic radical cyclization or other multicomponent assembly methods:

  • Approach : Photocatalytic generation of nitrogen-centered radicals from N-allylsulfonamides followed by intramolecular cyclization with alkenes.
  • Outcome : Formation of β-spirocyclic pyrrolidines with the desired spirocyclic framework.
  • Conditions : Utilization of visible light photocatalysts under inert atmosphere, often with halogenating agents to facilitate cyclization.
  • Significance : This method allows for direct assembly of complex spirocycles in a single step from relatively simple precursors.

Installation of the Boronic Acid Group

The boronic acid moiety is introduced through established synthetic routes such as:

  • Lithiation followed by borylation : Directed ortho-lithiation of the aromatic ring followed by quenching with trialkyl borates to yield boronic acids after hydrolysis.
  • Miayura borylation : Palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron followed by deprotection to the boronic acid.
  • Purification : The final boronic acid is isolated by chromatography and characterized to confirm the presence of the boronic acid functionality without degradation.

This step is critical as boronic acids are sensitive to oxidation and require careful handling.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1 Formation of N-allylsulfonamide N-allylamine, sulfonyl chloride, Et3N, DCM, 0 °C to RT N-allylsulfonamide intermediate
2 Spirocycle formation via photocatalysis N-allylsulfonamide, photocatalyst, light, inert atmosphere β-spirocyclic pyrrolidine core
3 Introduction of trifluoromethoxy phenyl group Trifluoromethoxy aryl halides, Suzuki coupling reagents Trifluoromethoxy-substituted aromatic ring
4 Boronic acid installation Lithiation/borylation or Miayura borylation Final boronic acid functionalized compound

Research Findings and Notes

  • The use of Schotten–Baumann-like conditions for sulfonamide formation is well-established, providing reproducible yields and purity.
  • Photocatalytic radical cyclization represents a modern and efficient approach to spirocycle synthesis, avoiding harsh conditions and enabling structural diversity.
  • The trifluoromethoxy group enhances pharmacological potential by improving metabolic stability and electronic effects on the phenyl ring.
  • Boronic acid functionalization is a critical step for biological and synthetic utility , requiring careful optimization to avoid degradation.
  • The synthetic route allows for modular assembly , enabling variations in the spirocyclic core or aromatic substitution for structure-activity relationship studies.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and applications?

The compound features:

  • A 1,4-dioxa-8-azaspiro[4.5]decane core, which imposes spatial constraints that may enhance binding selectivity in biological systems.
  • A sulfonyl group at the 8-position of the spirocyclic system, which increases electrophilicity and stability.
  • A trifluoromethoxy group on the phenyl ring, contributing to lipophilicity and metabolic resistance.
  • A boronic acid moiety , enabling participation in Suzuki-Miyaura cross-coupling reactions for bioconjugation or material synthesis. These features collectively enhance its utility in medicinal chemistry (e.g., enzyme inhibition) and materials science .

Q. What are the common synthetic pathways for this compound?

Synthesis typically involves:

  • Spirocyclic core formation : Cyclization of diols with ketones or aldehydes under acidic conditions.
  • Sulfonylation : Reaction of the spirocyclic amine with sulfonyl chlorides.
  • Boronic acid introduction : Miyaura borylation of a halogenated precursor (e.g., bromophenyl intermediate) using palladium catalysts. Key challenges include optimizing reaction yields at each step and minimizing side reactions (e.g., boronic acid protodeboronation) .
StepReaction TypeKey ReagentsYield Range
1CyclizationH2SO4, EtOH60-75%
2SulfonylationClSO2R, NEt370-85%
3BorylationPd(dppf)Cl2, B2pin250-65%

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis efficiency?

  • Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce decomposition.
  • Catalyst selection : Palladium catalysts with bulky ligands (e.g., SPhos) enhance borylation regioselectivity.
  • Protecting groups : Use of tert-butyloxycarbonyl (Boc) for the spirocyclic amine prevents undesired side reactions during sulfonylation . Methodological validation via HPLC or LC-MS is critical to monitor intermediate purity .

Q. What strategies are recommended for assessing this compound’s biological activity?

  • Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to known spirocyclic inhibitors .
  • Cellular uptake studies : Fluorescent tagging (e.g., via Suzuki coupling with dansyl chloride) to evaluate permeability.
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS . Discrepancies in activity data (e.g., varying IC50 values across studies) should be resolved by standardizing assay conditions (pH, temperature) .

Q. How can this compound be applied in Suzuki-Miyaura coupling reactions?

  • Reaction design : Pair with aryl halides (e.g., 4-bromotoluene) under inert atmospheres.
  • Conditions : Use Pd(OAc)2 (2 mol%), SPhos ligand (4 mol%), and K2CO3 in THF/H2O (3:1) at 80°C for 12 hours.
  • Scope : Effective for synthesizing biaryl motifs in drug candidates or organic semiconductors. Limitations include sensitivity to steric hindrance from the trifluoromethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid
Reactant of Route 2
(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.